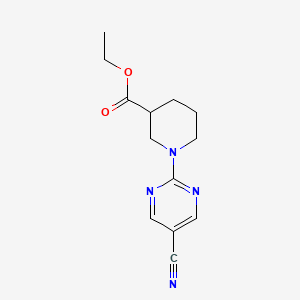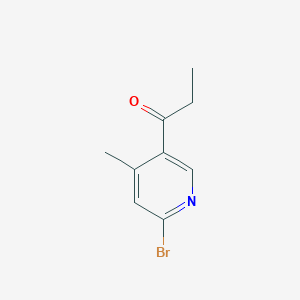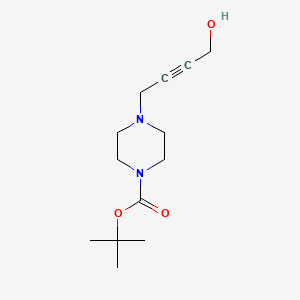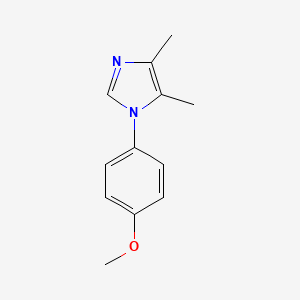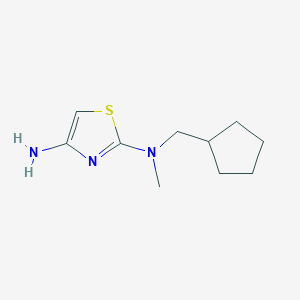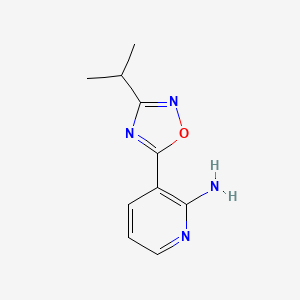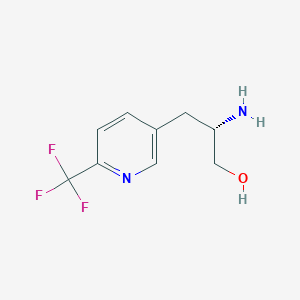
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL is a chiral compound that features a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine.
Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and amination.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL can be compared with other pyridine derivatives and trifluoromethyl-containing compounds:
Unique Features: The presence of the trifluoromethyl group and the chiral center distinguishes it from other similar compounds.
Similar Compounds: Examples include 2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL and 2-Amino-3-(6-(trifluoromethyl)pyridin-2-YL)propan-1-OL.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2/t7-/m0/s1 |
Clave InChI |
MUXRJSIEALWXJQ-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=NC=C1C[C@@H](CO)N)C(F)(F)F |
SMILES canónico |
C1=CC(=NC=C1CC(CO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


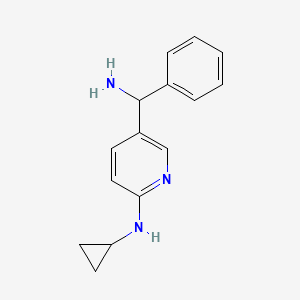

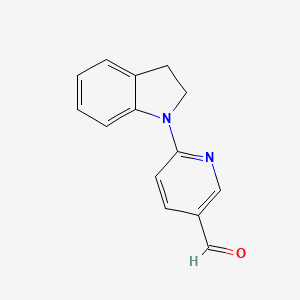
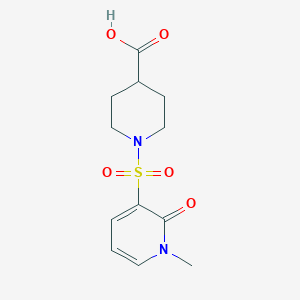
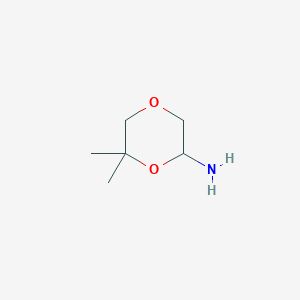
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)


